molecular formula C5H6ClN3O4 B2841191 2-(4-Nitroimidazol-1-yl)acetic acid;hydrochloride CAS No. 2402830-04-8

2-(4-Nitroimidazol-1-yl)acetic acid;hydrochloride

Cat. No. B2841191
CAS RN: 2402830-04-8
M. Wt: 207.57
InChI Key: PKONXSLIPKXECA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated for antihypertensive potential in rats .


Molecular Structure Analysis

The molecular formula of 2-(2-Nitroimidazol-1-yl)acetic acid is C5H5N3O4 with a molecular weight of 171.1109 .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Energetic Materials

2-(5-Nitroiminotetrazol-1-yl)acetic acid, a compound related to 2-(4-Nitroimidazol-1-yl)acetic acid; hydrochloride, has been synthesized and utilized in the formation of new energetic materials. These materials are characterized by their insensitivity to impact and have been evaluated for their detonation properties, demonstrating potential applications in the development of safer explosives and propellants (Young‐Hyuk Joo et al., 2012).

Antimicrobial Activity

In the realm of antimicrobial research, derivatives of (4-nitroimidazol-1-yl)acetic acid have been synthesized and tested for in vitro activity against various bacterial and fungal species. Certain compounds in this class have shown promising antibacterial activity, highlighting the potential for developing new antimicrobial agents (M. Wujec et al., 2009).

Radiosensitizing Agents

Research into the radiosensitizing properties of nitroimidazole compounds has led to the synthesis of new agents that enhance the sensitivity of hypoxic cells to ionizing radiation. These agents, derived from the nitroimidazole series, including modifications of 2-(4-Nitroimidazol-1-yl)acetic acid; hydrochloride, have been tested for their efficacy in sensitizing Escherichia coli cells, with some compounds demonstrating significant activity (K. Agrawal et al., 1979).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that there is a great potential for the development of new drugs based on the imidazole scaffold.

properties

IUPAC Name

2-(4-nitroimidazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4.ClH/c9-5(10)2-7-1-4(6-3-7)8(11)12;/h1,3H,2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONXSLIPKXECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)O)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitroimidazol-1-yl)acetic acid;hydrochloride

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